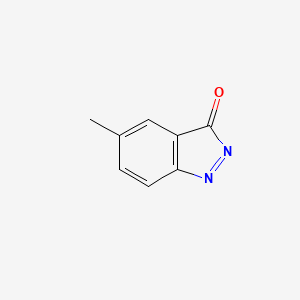
5-Methyl-3H-indazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a benzene ring fused with a pyrazole ring, with a methyl group attached at the 5th position and a keto group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3H-indazol-3-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions . Another method includes the reaction of 2-methylbenzaldehyde with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3H-indazol-3-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of 5-Methyl-3H-indazol-3-ol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methyl-3H-indazol-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Indazole: The parent compound with a similar core structure but without the methyl and keto groups.
1H-Indazole: A tautomeric form of indazole with different positioning of hydrogen atoms.
2H-Indazole: Another tautomeric form with distinct chemical properties.
Uniqueness: 5-Methyl-3H-indazol-3-one is unique due to the presence of the methyl group at the 5th position and the keto group at the 3rd position, which confer specific chemical and biological properties. These structural features differentiate it from other indazole derivatives and contribute to its distinct pharmacological activities .
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
5-methylindazol-3-one |
InChI |
InChI=1S/C8H6N2O/c1-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3 |
InChI Key |
PSVWPGOECLDBAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















